9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids like betamethasone and dexamethasone, and is used in various medical applications to treat conditions such as allergies, skin disorders, and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The process typically includes halogenation, fluorination, and hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes. This results in the modulation of various physiological processes, including inflammation, immune response, and metabolism. The molecular targets include cytokines, enzymes, and transcription factors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: 9alpha-Fluoro-16beta-methyl-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione
Dexamethasone: 9alpha-Fluoro-16alpha-methyl-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione
Prednisolone: 11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione
Uniqueness
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is unique due to the presence of both bromine and fluorine atoms, which enhance its potency and specificity compared to other corticosteroids. These modifications result in improved anti-inflammatory and immunosuppressive effects .
Biological Activity
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a synthetic steroid compound known for its significant biological activity, particularly its glucocorticoid properties. This article explores its biological mechanisms, pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H30BrFO6 with a molecular weight of approximately 485.4 g/mol. The compound features multiple functional groups including hydroxyl groups at positions 11, 17, and 21, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H30BrFO6 |
Molecular Weight | 485.4 g/mol |
CAS Number | 1997-73-5 |
Key Functional Groups | Hydroxyl (–OH), Bromine (Br), Fluorine (F) |
Glucocorticoid Activity
This compound exhibits potent glucocorticoid activity through its interaction with glucocorticoid receptors. This interaction leads to various physiological effects including:
- Anti-inflammatory Effects : It reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
- Immunosuppressive Effects : The compound modulates immune responses by affecting lymphocyte proliferation and function.
Research indicates that the bromine and fluorine substitutions enhance its potency compared to other corticosteroids.
Upon binding to glucocorticoid receptors in target tissues, the compound initiates a cascade of genomic and non-genomic actions that alter gene expression. This results in:
- Transactivation : Upregulation of anti-inflammatory proteins.
- Transrepression : Downregulation of pro-inflammatory proteins.
Study 1: Anti-inflammatory Efficacy
A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results demonstrated a significant reduction in joint swelling and inflammatory markers compared to control groups. The study concluded that the compound effectively mitigates inflammation through glucocorticoid receptor activation.
Study 2: Pharmacokinetic Profile
Research on the pharmacokinetics of this compound revealed that it has a favorable absorption profile with a half-life conducive to therapeutic use. The study highlighted that the unique halogen substitutions contribute to its metabolic stability and bioavailability.
Synthesis
The synthesis of this compound involves several key steps:
- Bromination : Introduction of bromine at the 9-position.
- Fluorination : Addition of fluorine at the 6-position.
- Hydroxylation : Hydroxyl groups are introduced at positions 11, 17, and 21 through selective oxidation reactions.
Each step requires precise control over reaction conditions to maximize yield and purity.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other corticosteroids:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Mometasone | C22H28Cl2O4 | Contains chlorine; used as an anti-inflammatory agent. |
Dexamethasone | C22H29FO5 | Fluorinated corticosteroid; widely used for inflammatory conditions. |
Betamethasone | C22H29FO5 | Similar structure; used for its anti-inflammatory properties. |
Properties
CAS No. |
60864-54-2 |
---|---|
Molecular Formula |
C22H28BrFO5 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28BrFO5/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22+/m1/s1 |
InChI Key |
WBGALRHCOHLGJC-QODHSQIYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Br)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.